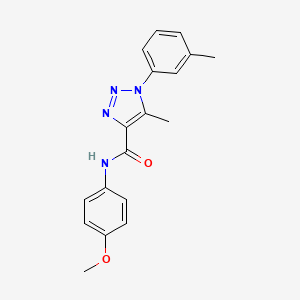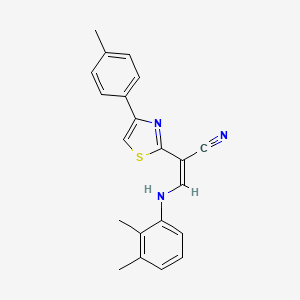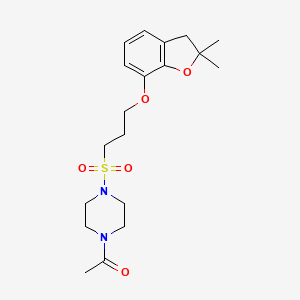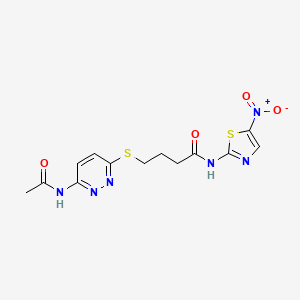![molecular formula C20H18N4O2S B2779377 1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 371200-52-1](/img/structure/B2779377.png)
1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a compound that has been extensively studied in the field of medicinal chemistry. It belongs to the family of pyrroloquinolines and has shown potential in the treatment of various diseases.
科学的研究の応用
Cancer Therapeutics
This compound has been identified as a potential inhibitor of the fibroblast growth factor receptor (FGFR) . FGFRs are critical in various types of tumors, and targeting them can be an effective strategy for cancer therapy. Derivatives of this compound have shown potent activities against FGFR1, 2, and 3, with one derivative, compound 4h, exhibiting significant inhibitory activity. It has also demonstrated efficacy in inhibiting breast cancer cell proliferation and inducing apoptosis .
Antileishmanial Agents
Derivatives of 1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine have been explored as potential antileishmanial agents . Visceral leishmaniasis (VL) is a severe parasitic disease, and the compound’s derivatives have shown promising in vitro antileishmanial activity. One such derivative, compound 5m, exhibited significant inhibition of liver and spleen parasite burden in infected mice .
FLT3 Inhibitors for Leukemia Treatment
The compound’s derivatives have been designed as FLT3 inhibitors, which are important in the treatment of acute myeloid leukemia (AML) . FLT3 is a common mutation in AML, and targeting it can lead to improved therapeutic outcomes. The derivatives CM1 – CM24 have been reported to target the hydrophobic FLT3 back pocket, which is crucial for the development of effective treatments .
Pharmacokinetics and Drug Development
The stability of the compound’s derivatives in both simulated gastric fluid and simulated intestinal fluid has been studied, which is essential for understanding its pharmacokinetics . This information is vital for drug development, as it helps predict how the compound behaves in the human body and its potential as a therapeutic agent .
Molecular Synthesis and Chemical Biology
The compound serves as a building block for synthesizing various uniquely functionalized derivatives. These derivatives can be synthesized using strategies like post-Ugi modification, which is significant in chemical biology for creating diverse molecular libraries .
Biochemical Research
The compound and its derivatives can be used in biochemical research to study cell signaling pathways. For example, the FGFR signaling pathway is involved in organ development, cell proliferation, and migration, among other processes . By inhibiting or modulating this pathway, researchers can gain insights into cellular mechanisms and disease pathology.
Drug Resistance Studies
The compound’s role in cancer therapy also extends to studying drug resistance mechanisms. Since FGFR-dependent signaling pathways can facilitate resistance to cancer therapy, derivatives of this compound can be used to understand and overcome such resistance .
Translational Medicine
Finally, the compound’s derivatives that show potential in preclinical models can be translated into clinical settings. With FDA approvals for similar FGFR inhibitors, there is a pathway for these derivatives to be developed into approved medications for various cancers .
特性
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-3-12-24-19(21)18(27(25,26)14-10-8-13(2)9-11-14)17-20(24)23-16-7-5-4-6-15(16)22-17/h3-11H,1,12,21H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGSOHWGPDAVHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC=C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2779294.png)

}phenylamine](/img/structure/B2779299.png)
![4-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2779302.png)



![3-(4-chlorobenzyl)-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2779308.png)

![4-[4-(2-Ethoxyphenyl)piperazin-1-yl]-6-[(4-methylphenyl)sulfanyl]pyrimidin-2-amine](/img/structure/B2779313.png)

![8-(2-((4-fluorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779315.png)
![N-benzyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2779316.png)
![3-butoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2779317.png)